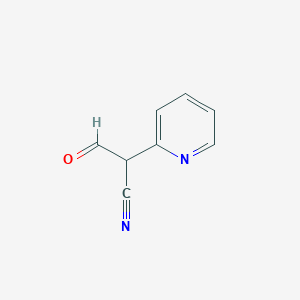![molecular formula C18H14Cl2N2OS2 B2375300 2-[(2,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-(phenylsulfanyl)pyrimidine CAS No. 338955-55-8](/img/structure/B2375300.png)
2-[(2,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-(phenylsulfanyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-(phenylsulfanyl)pyrimidine, also known as DCBP, is a synthetic compound with a wide range of applications. It is used in scientific research, laboratory experiments, and other applications. DCBP is a derivative of pyrimidine, a heterocyclic aromatic compound with two nitrogen atoms in the ring, and is a member of the sulfonamide family. DCBP is a white, odorless, crystalline solid with a melting point of 120-122 °C. It is soluble in water and alcohol, and has a molecular weight of 326.7 g/mol.
Applications De Recherche Scientifique
Spectroscopic Investigation and Chemotherapeutic Potential
- Vibrational Spectral Analysis : The compound has been analyzed using FT-IR and FT-Raman spectroscopic techniques, providing insights into its equilibrium geometry and vibrational wave numbers (Alzoman et al., 2015).
- Chemotherapeutic Agent : Molecular docking results suggest potential inhibitory activity against GPb, indicating its use as a potential anti-diabetic compound.
Synthesis of Heterocyclic Sulfanylpyrimidin-4(3H)-one Derivatives
- Biological Activities : Pyrimidine nucleus displays a range of biological activities, including antimicrobial, anticancer, antidepressive, and anti-inflammatory (Bassyouni & Fathalla, 2013).
- Synthesis Methodology : The study presents a simple and efficient method for synthesizing such derivatives, which can be useful in various biological applications.
Crystal Structure and Cytotoxic Activity
- Crystallographic Analysis : The molecular structures of related pyrimidine derivatives have been studied through single-crystal X-ray diffraction, providing insights into their conformation and interactions (Stolarczyk et al., 2018).
- Cytotoxicity Assessment : These compounds have been evaluated for cytotoxicity against various cancer cell lines, offering valuable information for potential anticancer applications.
Synthesis of Pyrimidine Intermediates
- Intermediate Compound Synthesis : The synthesis of 2,4-dichloro-5-methoxy-pyrimidine, a related compound, has been achieved using various raw materials, highlighting its potential as an intermediate in chemical synthesis (Liu Guo-ji, 2009).
Inhibitory Potential Against Thymidylate Synthase
- Potential Inhibitors of Thymidylate Synthase : Novel 2-amino-4-oxo-5-substituted pyrrolo[2,3-d]pyrimidines have been synthesized as potential inhibitors of thymidylate synthase, indicating their potential in antitumor and antibacterial applications (Gangjee et al., 1996).
Mécanisme D'action
Target of Action
This compound is a derivative of the pyrimidinol class of compounds and is synthesized from 2,4-dichlorobenzyl sulfide and 6-methyl-4-pyrimidinol. It has been used in various scientific research applications, including drug discovery.
Mode of Action
, suggesting that it may interact with its targets to induce changes that could potentially lead to therapeutic effects.
Result of Action
It is known that the compound has been used in various biochemical and physiological studies, suggesting that it may have significant effects at the molecular and cellular levels.
Propriétés
IUPAC Name |
2-[(2,4-dichlorophenyl)methylsulfanyl]-5-methoxy-4-phenylsulfanylpyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2OS2/c1-23-16-10-21-18(22-17(16)25-14-5-3-2-4-6-14)24-11-12-7-8-13(19)9-15(12)20/h2-10H,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUJWXXKXQAAUDI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1SC2=CC=CC=C2)SCC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,5-dimethylphenyl)-2-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2375218.png)

![Methyl {[(2,6-dimethylpiperidin-1-yl)carbonothioyl]thio}acetate](/img/structure/B2375221.png)

![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-ethylphenyl)acetamide](/img/structure/B2375223.png)


![2-phenyl-5,6,7,8-tetrahydropyrazolo[1,5-a]pyrido[4,3-d]pyrimidin-9(1H)-one](/img/structure/B2375227.png)

![2-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]imidazo[1,2-a]pyridine](/img/structure/B2375231.png)
![3-(3-benzyl-1,2,4-oxadiazol-5-yl)-5-[(2-chloropyridin-3-yl)carbonyl]-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2375232.png)

![methyl 2-[9-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2375236.png)
